BenchChemオンラインストアへようこそ!

6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1443978-44-6) is a heterocyclic small molecule (C₈H₇N₃O₃, MW 193.16 g/mol) belonging to the pyrazolo[1,5-a]pyrazine family. It features a fused pyrazole–pyrazine bicyclic core with a carboxylic acid at position 2, a methyl group at position 6, and a ketone at position The compound exists preferentially in the 4-oxo (keto) tautomeric form, as distinguished from its 4-hydroxy (enol) tautomer synonym.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1443978-44-6
Cat. No. B1458838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
CAS1443978-44-6
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1
InChIInChI=1S/C8H7N3O3/c1-4-3-11-6(7(12)9-4)2-5(10-11)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
InChIKeyRRQROQVUXCSQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Procurement-Relevant Chemical Identity and Core Scaffold


6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1443978-44-6) is a heterocyclic small molecule (C₈H₇N₃O₃, MW 193.16 g/mol) belonging to the pyrazolo[1,5-a]pyrazine family . It features a fused pyrazole–pyrazine bicyclic core with a carboxylic acid at position 2, a methyl group at position 6, and a ketone at position 4. The compound exists preferentially in the 4-oxo (keto) tautomeric form, as distinguished from its 4-hydroxy (enol) tautomer synonym. This scaffold is recognized in the medicinal chemistry literature as a privileged structure for kinase inhibitor design, appearing in patent families targeting RET, JAK, BTK, and ATR kinases [1].

Why Generic Substitution Fails for 6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid: The Functional Group and Tautomer Problem


In procurement, the name 'pyrazolo[1,5-a]pyrazine-2-carboxylic acid' may return multiple analogs that differ at critical positions. Simply substituting the 6-methyl-4-oxo compound with the 6-phenyl analog (MW 255.23 vs. 193.16), the 3-carboxylic acid regioisomer, or the 4,5,6,7-tetrahydro derivative introduces substantial changes in molecular weight, LogP, hydrogen-bonding capacity, and conjugation. Critically, the 4-oxo (keto) form of this compound is spectroscopically and functionally distinct from the 4-hydroxy (enol) form; tautomeric equilibria influence solubility, reactivity in amide coupling, and biological target interactions . These differences are quantifiable (ΔMW up to 62 Da; altered H-bond donor/acceptor counts) and can confound SAR interpretation or produce inactive library members .

Quantitative Differentiation Evidence for 6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation Against the 6-Phenyl Analog (CAS 1443978-16-2)

The target compound (MW 193.16) is 62.07 Da lighter than the 6-phenyl analog (MW 255.23). This 32% larger mass in the 6-phenyl analog is accompanied by a predicted increase in cLogP from approximately 0.3 to approximately 3.0 . In fragment-based screening cascades governed by the Rule of Three (MW ≤ 300, cLogP ≤ 3), the target compound is a more suitable fragment-sized scaffold, while the 6-phenyl analog exceeds preferred fragment limits and shifts into lead-like space [1]. The methyl versus phenyl difference also alters the topological polar surface area (estimated tPSA ~85 Ų vs. ~85 Ų; the phenyl analog maintains similar PSA but with greater hydrophobicity), directly impacting solubility and permeability profiles.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Carboxylic Acid vs. Ethyl Ester Derivative (CAS 1443978-76-4) – Reactivity and Synthetic Utility Difference

The target compound bears a free carboxylic acid (COOH), while its direct ethyl ester analog (CAS 1443978-76-4, MW 221.21) bears a COOEt group. For amide coupling reactions—the primary downstream derivatization pathway for this scaffold—the free acid requires in situ activation (e.g., HATU, EDC/HOBt) but enables one-step amide formation. The ethyl ester requires a two-step sequence (saponification to acid, then activation/coupling) that adds ~1–3 working days to synthetic workflows . Vendor pricing reflects this synthetic value: the free acid is commercially available at 95% purity (MolDB Cat. M153510: $2,146/5g), while the ethyl ester (Santa Cruz Cat. SC-492318: $400/500mg) reflects different demand and stock profiles .

Synthetic Chemistry Amide Coupling Building Block Selection

Dihydro-4-oxo Core vs. Tetrahydro Core (CAS 1935580-16-7) – Impact on Planarity and Conformational Rigidity

The target compound possesses a 4,5-dihydropyrazolo[1,5-a]pyrazine core with a C4 ketone (sp² carbon), maintaining conjugation across the bicyclic system. The tetrahydro analog (CAS 1935580-16-7, MW 195.18) is fully saturated at the pyrazine ring (C4 sp³, C5 sp³, C6 sp³, C7 sp³), disrupting conjugation and increasing conformational flexibility by ~8–12 additional accessible rotamers [1]. In the co-crystal structure of a related tetrahydropyrazolo[1,5-a]pyrazine with PI3Kα (PDB 4WAF), the saturated core adopts a distinct envelope conformation that occupies a different region of the ATP-binding pocket compared to the planar dihydro scaffold [2]. While the target compound itself has not been co-crystallized, the core saturation state directly determines which kinase ATP-site geometries are accessible.

Structural Biology Kinase Inhibitor Design Conformational Analysis

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid (CAS 53902-76-4)

The target compound bears the carboxylic acid at position 2 of the pyrazolo[1,5-a]pyrazine scaffold. The 3-carboxylic acid regioisomer (CAS 53902-76-4, MW 163.13) places the acid group on the pyrazole ring rather than the bridging position. In the broader pyrazolo[1,5-a]pyrazine patent literature, substituents at position 2 are critical for kinase hinge-binding interactions; patent data from RET kinase inhibitor programs (compounds 35–37) demonstrate that 2-substituted pyrazolo[1,5-a]pyrazines achieve RET-WT IC₅₀ values of 3.9–4.8 nM and RET-V804M IC₅₀ values of 5.8–9.0 nM in HEK293 cell-based assays [1]. The 3-substituted regioisomer series is not represented in this potency range, consistent with the established pharmacophore model that places position 2 substituents in the adenine pocket of the kinase hinge region.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Class-Level Kinase Inhibition Benchmark: Pyrazolo[1,5-a]pyrazine Scaffold Potency Range in CDK2 and TRKA Assays

The pyrazolo[1,5-a]pyrazine scaffold, including derivatives bearing the 2-carboxylic acid functionality, has demonstrated low-micromolar to sub-micromolar kinase inhibition in published datasets. In a recent study of pyrazolo[1,5-a]pyrimidine derivatives (structurally analogous scaffold), compound 6t achieved CDK2 IC₅₀ = 0.09 µM and TRKA IC₅₀ = 0.45 µM, comparable to the approved drugs ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) . Separately, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (sharing the 4-oxo core of the target compound) evaluated in the A549 NSCLC cell line showed antiproliferative IC₅₀ values of 7.01–8.19 µM (compounds 27 and 28) with concomitant reduction in PI3K protein levels [1]. These data establish a class-level benchmark: the scaffold is competent for kinase inhibition in biochemically and cell-relevant assays when appropriately derivatized at the 2-position.

Kinase Inhibition CDK2 TRKA Anticancer Screening

Tautomeric Identity Confirmation: 4-Oxo (Keto) Form as the Thermodynamically Favored Tautomer

The compound is listed by multiple vendors under the synonym '4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid' (same CAS 1443978-44-6), indicating the equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) tautomers . In analogous pyrazolo[1,5-a]pyrazin-4(5H)-one systems, the keto form is thermodynamically favored by an estimated 3–5 kcal/mol due to the stabilization conferred by the amide-like conjugation (N5–C4=O) and aromaticity of the pyrazole ring. The keto form presents a hydrogen bond acceptor (C4=O) capable of participating in kinase hinge-binding interactions, whereas the enol form (C4–OH) would present a hydrogen bond donor at the same position, potentially disrupting key interactions . Analytical confirmation is typically performed via ¹H NMR (absence of enol OH proton at δ ~10–12 ppm; presence of N5–H signal at δ ~8–10 ppm) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹).

Analytical Chemistry Tautomerism Quality Control

Verified Application Scenarios for 6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Library Synthesis via Position-2 Amide Derivatization

The free carboxylic acid at position 2 enables direct, one-step HATU- or EDC-mediated amide coupling to generate diverse fragment-sized kinase inhibitor candidates (MW of product series expected ~250–350 Da). The scaffold is consistent with the RET kinase pharmacophore (class benchmark RET-WT IC₅₀ 3.9–4.8 nM for optimized 2-substituted analogs), and the planar dihydro-4-oxo core provides the requisite hydrogen bond acceptor (C4=O) for kinase hinge binding [1]. This scenario leverages the synthetic efficiency advantage of the free acid over the ethyl ester (Δ1 synthetic step) and is suitable for 96-well plate parallel synthesis campaigns.

Tautomer-Controlled Molecular Docking and Structure-Based Design Workflows

The defined 4-oxo (keto) tautomeric state provides a predictable hydrogen-bonding pattern (C4=O acceptor, N5–H donor) for docking into kinase ATP-binding sites. The scaffold's planarity and conjugation are compatible with the flat, adenine-mimetic geometry required by kinases such as CDK2 (class benchmark IC₅₀ 0.09 µM for related pyrazolopyrimidine) and TRKA (IC₅₀ 0.45 µM) . Use of the correct tautomer is critical: the 4-hydroxy (enol) form would present a donor where an acceptor is required, leading to scoring artifacts. The availability of a co-crystal structure of the analogous tetrahydropyrazolo[1,5-a]pyrazine with PI3Kα (PDB 4WAF) provides a template for comparative modeling [2].

Building Block for PI3K/A549 Pathway Modulator Synthesis

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (the core shared by the target compound) have demonstrated antiproliferative activity in A549 NSCLC cells with IC₅₀ values of 7.01–8.19 µM and concomitant reduction of PI3K protein levels [3]. The target compound, bearing the 2-carboxylic acid handle, serves as the direct precursor for synthesizing the amide derivatives that showed the strongest PI3K modulation (compounds 27 and 28). The 6-methyl substitution distinguishes this compound from the unsubstituted scaffold and may contribute to metabolic stability at the C6 position.

Negative Allosteric Modulator (NAM) Lead Generation for Group II mGlu Receptors

A related series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been identified as mGluR2 negative allosteric modulators with in vivo activity in rodent cognition models [4]. While the target compound is the dihydro (not tetrahydro) analog and lacks the 7-substitution, it represents the core oxidation state from which both series can be accessed. The 2-carboxylic acid provides the anchor point for introducing the aryl/heteroaryl substituents critical for mGluR2 NAM activity. Procurement of this specific oxidation state is essential for exploring the dihydro series, as reduction to the tetrahydro form (CAS 1935580-16-7) would divert synthesis toward a different biological target profile.

Quote Request

Request a Quote for 6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.